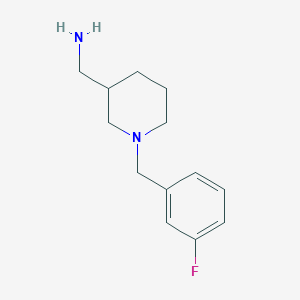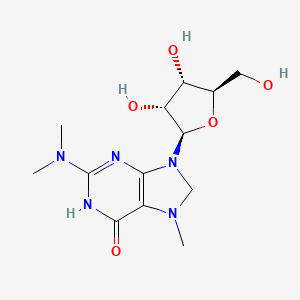
n2,n2,n7-Trimethylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N7-Trimethylguanosine is a modified nucleoside with the molecular formula C13H20N5O5+. It is a derivative of guanosine, where three methyl groups are added to the nitrogen atoms at positions 2 and 7 of the guanine base. This compound is significant in the field of biochemistry and molecular biology due to its role in RNA processing and regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7-Trimethylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N2,N2,N7-Trimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N2,N2,N7-trimethylguanine, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
N2,N2,N7-Trimethylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation reactions and nucleoside chemistry.
Biology: This compound is crucial in the study of RNA processing, particularly in the formation of the 5’-cap structure in small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs).
Medicine: Research involving this compound contributes to understanding diseases related to RNA processing defects.
Mechanism of Action
N2,N2,N7-Trimethylguanosine exerts its effects primarily through its role in RNA processing. The compound forms a cap structure at the 5’-end of RNA molecules, which is essential for RNA stability, splicing, and translation. The methyl groups enhance the binding affinity of RNA to specific proteins involved in these processes. The molecular targets include RNA polymerase II and various RNA-binding proteins .
Comparison with Similar Compounds
N2,N2-Dimethylguanosine: Lacks the methyl group at position 7.
7-Methylguanosine: Lacks the methyl groups at positions 2.
2,2,7-Trimethylguanosine: Another name for N2,N2,N7-Trimethylguanosine.
Uniqueness: this compound is unique due to its triple methylation, which significantly impacts its biochemical properties and interactions. This modification is crucial for the proper functioning of snRNAs and snoRNAs, distinguishing it from other methylated guanosines .
Properties
Molecular Formula |
C13H21N5O5 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
JUBUPYACMNURIO-WOUKDFQISA-N |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


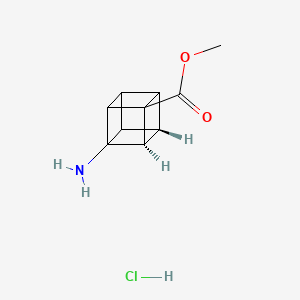
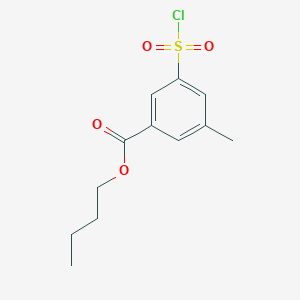
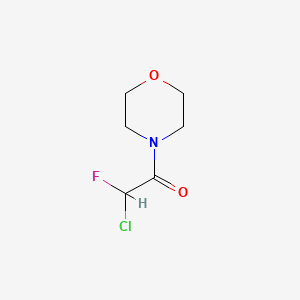
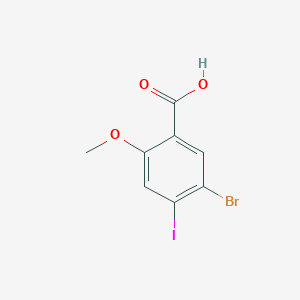
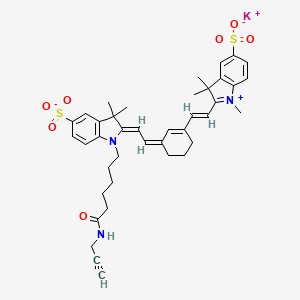
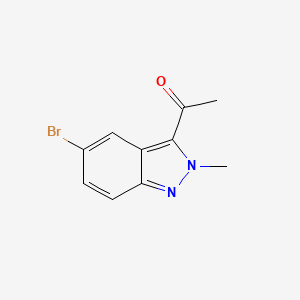
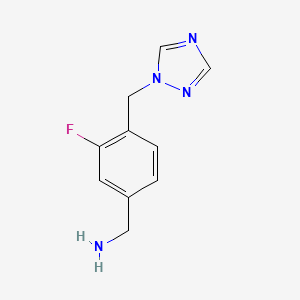
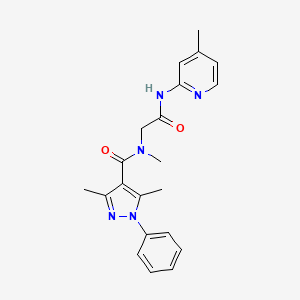
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
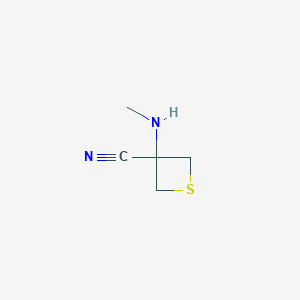
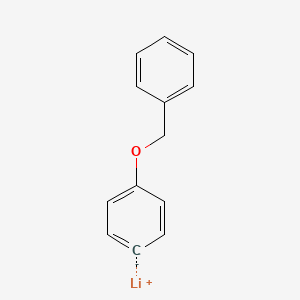

![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
